molecular formula C9H3Cl2N3 B1416606 2,4-Dichloroquinazoline-8-carbonitrile CAS No. 1150617-71-2

2,4-Dichloroquinazoline-8-carbonitrile

Cat. No. B1416606
M. Wt: 224.04 g/mol
InChI Key: LUCPYAXUBBOULM-UHFFFAOYSA-N
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Description

2,4-Dichloroquinazoline-8-carbonitrile is a chemical compound with the molecular formula C9H3Cl2N3 . It is used in the field of pharmaceutical chemistry due to its diversified biological activities .


Synthesis Analysis

The synthesis of 2,4-dichloroquinazoline motifs involves the cyclization of anthranilonitriles in the presence of triphosgene and catalytic triphenylphosphine oxide .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloroquinazoline-8-carbonitrile consists of 9 carbon atoms, 3 hydrogen atoms, 2 chlorine atoms, and 3 nitrogen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving 2,4-Dichloroquinazoline-8-carbonitrile are not detailed in the search results, quinazolines and quinazolinones are known to be involved in a wide range of bioactivities such as antimalarial, anticancer, antimicrobial, antifungal, antiviral, antiprotozoan, anti-inflammatory, diuretic, muscle relaxant, antitubercular, antidepressant, anticonvulsant, acaricidal, weedicide, and many other biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dichloroquinazoline-8-carbonitrile include a molecular weight of 224.04 g/mol, a topological polar surface area of 49.6 Ų, and a complexity of 262 .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis Methods : 2,4-Dichloroquinazoline-8-carbonitrile has been synthesized from various precursors like 2-ethynylanilines and anthranilonitriles using diphosgene in acetonitrile (Lee et al., 2006). This process involves heating at high temperatures and has applications in creating complex heterocyclic structures.
  • Chemical Transformations : It undergoes numerous chemical transformations, enabling the synthesis of diverse heterocyclic compounds. For instance, 2,4-dichloroquinoline-3-carbonitrile reacts with various reagents to form pyrazoloquinolinones and other complex structures (Mekheimer et al., 2008).

Optoelectronic and Nonlinear Properties

  • Electronic and Optical Properties : Studies on derivatives of hydroquinoline, including compounds similar to 2,4-Dichloroquinazoline-8-carbonitrile, have shown promising optoelectronic, nonlinear, and charge transport properties. These properties are crucial for the development of multifunctional materials (Irfan et al., 2020).

Applications in Fluorescent Compounds

  • Fluorescent Properties : The compound has been utilized in synthesizing new fluorescent materials. For example, a fluorescent derivative containing 1,2,3-triazole moiety has been synthesized, demonstrating potential in photophysical studies and as nonlinear optical (NLO) materials (Singh et al., 2017).

Potential in Biological Studies

  • Biological Applications : While focusing on non-drug-related aspects, it's notable that various derivatives of chloroquinoline-3-carbonitriles, which include 2,4-Dichloroquinazoline-8-carbonitrile, have been used in the production of biologically active compounds. These compounds are significant for their potential applications in medicinal chemistry and biological studies (Mekheimer et al., 2019).

Safety And Hazards

Safety data sheets suggest that 2,4-Dichloroquinazoline-8-carbonitrile should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

While specific future directions for 2,4-Dichloroquinazoline-8-carbonitrile are not detailed in the search results, the compound’s potential in the field of pharmaceutical chemistry due to its diversified biological activities suggests that it may continue to be a subject of research .

properties

IUPAC Name

2,4-dichloroquinazoline-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2N3/c10-8-6-3-1-2-5(4-12)7(6)13-9(11)14-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCPYAXUBBOULM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)C(=NC(=N2)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654021
Record name 2,4-Dichloroquinazoline-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloroquinazoline-8-carbonitrile

CAS RN

1150617-71-2
Record name 2,4-Dichloroquinazoline-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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